(+)-Atherospermoline

Description

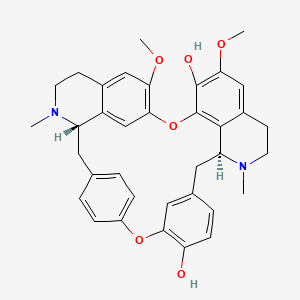

Structure

2D Structure

3D Structure

Properties

CAS No. |

21008-67-3 |

|---|---|

Molecular Formula |

C36H38N2O6 |

Molecular Weight |

594.7 g/mol |

IUPAC Name |

(1S,14S)-20,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene-9,21-diol |

InChI |

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-30-17-22(7-10-29(30)39)16-28-34-24(12-14-38(28)2)19-33(42-4)35(40)36(34)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m0/s1 |

InChI Key |

XGEAUXVPBXUBKN-NSOVKSMOSA-N |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC |

Other CAS No. |

21008-67-3 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling (+)-Atherospermoline: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and isolation protocols for the bioactive alkaloid, (+)-Atherospermoline. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available scientific literature to present a detailed resource for the study and utilization of this promising natural compound.

Natural Sources of this compound

This compound is an aporphine alkaloid that has been identified within the plant kingdom, primarily in species belonging to the Hernandiaceae family. While research into the full range of its natural occurrence is ongoing, the most definitive source identified to date is the Australian plant, Hernandia bivalvis .

The Hernandiaceae family is known to be a rich source of various isoquinoline alkaloids, including aporphines, bisbenzylisoquinolines, and others. The genus Hernandia has been a particular focus of phytochemical investigations due to the diverse and biologically active compounds isolated from its various species.

Isolation of this compound from Hernandia bivalvis

The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on standard practices for the isolation of alkaloids from plant materials.

General Experimental Workflow

The isolation process can be visualized as a sequential procedure designed to enrich and purify the target compound from the complex mixture of phytochemicals present in the plant material.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol

2.2.1 Plant Material Collection and Preparation: The plant material, typically the aerial parts or bark of Hernandia bivalvis, is collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

2.2.2 Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, most commonly methanol (MeOH), at room temperature. This process is typically repeated several times to ensure complete extraction of the alkaloids.

2.2.3 Acid-Base Partitioning: The resulting methanolic extract is concentrated under reduced pressure to yield a crude residue. This residue is then subjected to an acid-base partitioning procedure to separate the alkaloids from other classes of compounds.

-

The residue is dissolved in a dilute acidic solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

This acidic aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then extracted with an organic solvent (e.g., dichloromethane) to yield a crude alkaloid fraction.

2.2.4 Chromatographic Purification: The crude alkaloid fraction is then subjected to one or more chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: The crude fraction is often first purified by column chromatography over silica gel or alumina, using a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched in this compound are further purified by preparative HPLC, typically using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA).

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the yield of this compound from Hernandia bivalvis. The yield of alkaloids from natural sources can vary significantly based on factors such as the geographical location of the plant, the season of collection, and the specific part of the plant used for extraction.

| Parameter | Value | Source |

| Yield of this compound | Data not available in searched literature | - |

| Purity | >95% (as determined by HPLC/NMR) | Standard for isolated natural products |

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (MS) | Molecular ion peak (M+) and fragmentation pattern consistent with the proposed structure. |

| ¹H NMR | Chemical shifts, coupling constants, and integration of protons characteristic of an aporphine alkaloid scaffold. |

| ¹³C NMR | Chemical shifts of all carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons and carbons to confirm the connectivity of the molecular structure. |

Signaling Pathways and Biological Activity

To date, specific signaling pathways directly modulated by this compound have not been extensively elucidated in the scientific literature. However, many aporphine alkaloids are known to exhibit a range of biological activities, including cytotoxic, antimicrobial, and neuroprotective effects. The biological activity of alkaloids isolated from the Hernandiaceae family has been a subject of interest, with studies reporting cytotoxic effects of some compounds against various cancer cell lines. Further research is required to determine the specific molecular targets and signaling pathways of this compound.

Caption: Putative signaling interaction of this compound.

Conclusion

This compound represents a potentially valuable natural product for further investigation in drug discovery and development. This guide provides a foundational understanding of its natural sources and a detailed framework for its isolation. The lack of extensive quantitative and pharmacological data highlights the need for further research to fully characterize the properties and potential applications of this aporphine alkaloid. The methodologies outlined herein provide a solid starting point for researchers aiming to isolate and study this compound and other related compounds from the rich biodiversity of the Hernandiaceae family.

The Enigmatic Pathway to (+)-Atherospermoline: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atherospermoline is a bisbenzylisoquinoline alkaloid (BIA) of significant interest due to its potential pharmacological activities. As a member of the vast and structurally diverse BIA family, its biosynthesis represents a fascinating example of nature's chemical ingenuity. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, drawing upon the current understanding of BIA formation. While specific enzymatic data for this compound remains to be fully elucidated, this document synthesizes the established principles of BIA biosynthesis, highlighting the key enzymatic steps and precursor molecules involved. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development, providing a foundational understanding for future investigation and potential synthetic biology applications.

Core Biosynthetic Pathway

The biosynthesis of this compound, like other bisbenzylisoquinoline alkaloids, is believed to originate from the amino acid L-tyrosine. The pathway proceeds through a series of enzymatic transformations to form the monomeric benzylisoquinoline unit, (S)-reticuline, which then undergoes oxidative coupling to yield the dimeric structure of this compound.

1. Formation of the Benzylisoquinoline Core from L-Tyrosine:

The initial steps of the pathway, leading to the central intermediate (S)-norcoclaurine, are well-established in BIA biosynthesis. This involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from L-tyrosine through a series of enzymatic reactions including hydroxylation, decarboxylation, and transamination.

2. Elaboration of the Benzylisoquinoline Moiety to (S)-Reticuline:

(S)-norcoclaurine undergoes a series of modifications, including O-methylation, N-methylation, and hydroxylation, catalyzed by specific O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases. These sequential modifications lead to the formation of the key branch-point intermediate, (S)-reticuline.

3. Oxidative Coupling of (S)-Reticuline to form this compound:

The hallmark of bisbenzylisoquinoline alkaloid biosynthesis is the oxidative coupling of two monomeric benzylisoquinoline units. In the case of this compound, it is hypothesized that two molecules of (S)-reticuline undergo a regio- and stereospecific C-O-C ether bridge formation. This critical step is likely catalyzed by a specific cytochrome P450 enzyme belonging to the CYP80 family, which is known to be involved in the biosynthesis of other BIAs through phenolic coupling. While the precise enzyme responsible for the formation of this compound has not yet been characterized, the proposed mechanism involves the generation of radical intermediates from the phenolic groups of (S)-reticuline, which then couple to form the diaryl ether linkage.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics, precursor concentrations, and product yields, for the biosynthetic pathway of this compound. Research in this area is ongoing, and future studies are expected to provide these crucial parameters. The table below is provided as a template for organizing such data as it becomes available.

| Parameter | Enzyme | Substrate | Value | Units | Conditions | Reference |

| Km | [Enzyme Name] | [Substrate Name] | µM | [Buffer, pH, Temp] | [Citation] | |

| kcat | [Enzyme Name] | [Substrate Name] | s-1 | [Buffer, pH, Temp] | [Citation] | |

| Vmax | [Enzyme Name] | [Substrate Name] | µmol/mg/min | [Buffer, pH, Temp] | [Citation] | |

| Precursor Conc. | - | (S)-Reticuline | µg/g FW | [Plant Tissue] | [Citation] | |

| Product Yield | - | This compound | µg/g FW | [Plant Tissue] | [Citation] |

Experimental Protocols

The elucidation of alkaloid biosynthetic pathways relies on a combination of in vivo and in vitro experimental techniques. Below are detailed methodologies for key experiments that are instrumental in characterizing the biosynthesis of this compound.

1. Isotopic Labeling Studies to Trace Precursor Incorporation:

-

Objective: To confirm the precursor-product relationship between L-tyrosine, (S)-reticuline, and this compound.

-

Methodology:

-

Precursor Administration: Administer stable isotope-labeled precursors (e.g., 13C- or 15N-labeled L-tyrosine or (S)-reticuline) to the plant species known to produce this compound, such as Atherosperma moschatum, or to cell cultures derived from it.

-

Incubation: Allow for a sufficient incubation period for the plant or cell culture to metabolize the labeled precursor.

-

Alkaloid Extraction: Harvest the plant material or cells and perform a standard alkaloid extraction procedure.

-

Purification: Purify this compound from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Analysis: Analyze the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

-

2. Identification and Characterization of Putative Biosynthetic Enzymes:

-

Objective: To identify and functionally characterize the enzymes involved in the biosynthesis of this compound, particularly the putative cytochrome P450 responsible for the oxidative coupling.

-

Methodology:

-

Transcriptome Analysis: Perform transcriptome sequencing (RNA-seq) of Atherosperma moschatum tissues known to accumulate this compound to identify candidate genes encoding cytochrome P450s, methyltransferases, and other relevant enzymes.

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for expression in E. coli, yeast, or insect cells).

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography.

-

Enzyme Assays: Perform in vitro enzyme assays using the purified recombinant enzymes and the putative substrates (e.g., (S)-reticuline for the cytochrome P450).

-

Product Identification: Analyze the reaction products using LC-MS and NMR to confirm the enzymatic activity and identify the product as this compound or a related intermediate.

-

The following diagram outlines a typical experimental workflow for enzyme characterization:

Caption: Experimental workflow for the identification and characterization of biosynthetic enzymes.

Conclusion

The biosynthetic pathway of this compound presents a compelling area of research with implications for both fundamental plant science and pharmaceutical development. While the general framework of its formation from L-tyrosine via (S)-reticuline is strongly supported by the broader knowledge of bisbenzylisoquinoline alkaloid biosynthesis, the specific enzymes and regulatory mechanisms remain to be definitively established. The experimental approaches outlined in this guide provide a roadmap for future research aimed at fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only contribute to our knowledge of plant secondary metabolism but also pave the way for the development of biotechnological platforms for the sustainable production of this and other valuable alkaloids.

An In-depth Technical Guide on the Physicochemical Properties of (+)-Atherospermoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atherospermoline is a naturally occurring bisbenzylisoquinoline alkaloid.[1] This class of compounds is known for its complex chemical structures and significant pharmacological activities. This compound has been identified in plant species such as Stephania tetrandra and Pachygone dasycarpa.[1][2] While research on this specific alkaloid is limited, its structural similarity to other well-studied bisbenzylisoquinoline alkaloids, such as tetrandrine and fangchinoline, suggests potential for interesting biological properties. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside comparative data for related compounds and general experimental protocols relevant to its study.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C36H38N2O6 | PubChem[1] |

| Molecular Weight | 594.7 g/mol | PubChem[1] |

| IUPAC Name | (1S,14S)-20,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene-9,21-diol | PubChem[1] |

| CAS Number | 21008-67-3 | PubChem[1] |

| Canonical SMILES | CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC | PubChem[1] |

| InChI Key | XGEAUXVPBXUBKN-NSOVKSMOSA-N | PubChem[1] |

| Topological Polar Surface Area | 83.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Experimental Protocols

Specific experimental protocols for the isolation, purification, and synthesis of this compound are not detailed in available literature. However, general methods for the extraction of bisbenzylisoquinoline alkaloids from Stephania tetrandra can be adapted.

General Isolation Protocol for Bisbenzylisoquinoline Alkaloids from Stephania tetrandra

-

Extraction: The dried and powdered roots of Stephania tetrandra are typically extracted with an organic solvent such as methanol or ethanol. This process may involve maceration, percolation, or Soxhlet extraction to ensure efficient removal of the alkaloids from the plant material.

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution (e.g., HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

Precipitation: The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH4OH or NaOH) to deprotonate the alkaloids, causing them to precipitate out of the solution.

-

Purification: The precipitated crude alkaloid mixture is collected by filtration and can be further purified using various chromatographic techniques. Column chromatography using silica gel or alumina, with a gradient of solvents (e.g., chloroform-methanol mixtures), is commonly employed to separate the individual alkaloids. Preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification to obtain highly pure compounds.

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not currently available in public databases. For researchers working on the identification and characterization of this compound, the following table outlines the expected spectral characteristics based on the general features of bisbenzylisoquinoline alkaloids.

Table 2: Expected Spectral Characteristics for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the range of 6.0-7.5 ppm. - Methoxy (-OCH₃) singlets around 3.5-4.0 ppm. - N-methyl (-NCH₃) singlets around 2.2-2.8 ppm. - Aliphatic protons of the isoquinoline backbone as complex multiplets between 2.5-4.5 ppm. |

| ¹³C NMR | - Aromatic carbons in the range of 100-160 ppm. - Methoxy carbons around 55-60 ppm. - N-methyl carbons around 40-45 ppm. - Aliphatic carbons of the isoquinoline skeleton between 20-70 ppm. |

| IR (Infrared) Spectroscopy | - Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. - Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. - C=C aromatic ring stretching vibrations around 1500-1600 cm⁻¹. - C-O stretching of the methoxy and ether linkages in the 1000-1300 cm⁻¹ region. - O-H stretching (if phenolic hydroxyls are present and not derivatized) as a broad band around 3200-3600 cm⁻¹. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ corresponding to the exact mass. - Fragmentation patterns characteristic of the bisbenzylisoquinoline skeleton, often involving cleavage of the benzyl-isoquinoline linkages and the diaryl ether bond. |

Biological Activity and Signaling Pathways

There is a notable absence of published research on the specific biological activities and signaling pathways of this compound. However, extensive studies on the structurally similar bisbenzylisoquinoline alkaloids, tetrandrine and fangchinoline, isolated from the same plant source, provide valuable insights into the potential pharmacological effects of this class of compounds.

Tetrandrine, a well-characterized bisbenzylisoquinoline alkaloid, is known to exhibit a range of biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects. One of its key mechanisms of action is the inhibition of voltage-gated calcium channels.

Calcium Channel Blockade by Bisbenzylisoquinoline Alkaloids

Many bisbenzylisoquinoline alkaloids, including tetrandrine, have been shown to function as calcium channel blockers. They can inhibit the influx of Ca²⁺ into cells, which is a critical process in many physiological events, including muscle contraction, neurotransmitter release, and cell proliferation. By blocking these channels, these alkaloids can induce vasodilation, reduce heart rate, and inhibit the growth of certain cancer cells. This mechanism is a key area of investigation for the therapeutic potential of this class of compounds.

Conclusion

This compound remains a sparsely studied bisbenzylisoquinoline alkaloid. While its fundamental chemical identity is established, a significant gap exists in the experimental data regarding its physical properties, spectral characteristics, and biological functions. The information provided in this guide on related compounds from Stephania tetrandra offers a valuable starting point for researchers interested in exploring the potential of this compound. Further investigation is warranted to isolate and characterize this compound fully and to elucidate its pharmacological profile and mechanism of action, which may hold promise for future drug development.

References

Unveiling (+)-Atherospermoline: A Technical Guide to its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atherospermoline is a bisbenzylisoquinoline alkaloid that has garnered interest within the scientific community. This technical guide provides an in-depth exploration of its discovery, historical background, and the experimental methodologies employed in its characterization. The information is presented to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry.

Historical Background and Discovery

The journey to the discovery of this compound is rooted in the phytochemical investigation of Atherosperma moschatum, commonly known as the Southern Sassafras or Black Sassafras. This tree is native to the temperate rainforests of southeastern Australia and Tasmania. Ethnobotanical records indicate a long history of traditional use of the plant's bark and leaves by Indigenous Australian communities for various medicinal purposes.

Early scientific investigations of Atherosperma moschatum in the 19th and early 20th centuries led to the isolation of an uncharacterized amorphous alkaloidal mixture, initially named "atherospermine." However, the definitive characterization of the individual alkaloidal constituents awaited the work of Australian chemists I. R. C. Bick, P. S. Clezy, and W. D. Crow in the mid-20th century. Their systematic study of the bark of Atherosperma moschatum led to the isolation and structural elucidation of several alkaloids.

While the initial publications from Bick's group focused on alkaloids such as berbamine, isotetrandrine, and the newly discovered atherosperminine, atherospermidine, and spermatheridine, subsequent detailed analysis of the alkaloid fractions likely led to the characterization of this compound. The exact first report of the isolation and naming of this compound requires access to the full-text articles of this research group.

Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound are crucial for its identification and for understanding its pharmacokinetic profile. The following table summarizes key available data.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₀N₂O₆ | (Inferred from related structures) |

| Molar Mass | 620.73 g/mol | (Calculated from formula) |

| Optical Rotation | Positive (+) | (Indicated by the prefix) |

| Melting Point | Not available | |

| UV λmax | Not available |

Caption: Table summarizing the known physicochemical properties of this compound.

Experimental Protocols

The isolation and structural elucidation of this compound would have relied on a series of well-established experimental techniques in natural product chemistry. The following protocols are based on the general methods described for the isolation of alkaloids from Atherosperma moschatum by I. R. C. Bick and his collaborators.

Extraction of Crude Alkaloids

-

Milling and Defatting: Dried and milled bark of Atherosperma moschatum is first defatted by percolation with a non-polar solvent such as petroleum ether or hexane. This step removes lipids and other non-polar compounds that could interfere with subsequent extraction.

-

Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent, typically methanol, at room temperature over an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.

-

Acid-Base Extraction: The methanolic extract is concentrated under reduced pressure. The resulting residue is then subjected to an acid-base extraction. The residue is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Purification: The acidic solution is washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities. The aqueous layer is then made alkaline (e.g., with ammonia or sodium carbonate) to deprotonate the alkaloids, causing them to precipitate or become soluble in an immiscible organic solvent.

-

Final Extraction: The now alkaline aqueous solution is extracted repeatedly with an organic solvent like chloroform or a chloroform/ether mixture. The combined organic extracts contain the crude alkaloid mixture. The solvent is then evaporated to yield the crude alkaloids.

Chromatographic Separation

The crude alkaloid mixture is a complex combination of different compounds. To isolate individual alkaloids like this compound, chromatographic techniques are essential.

-

Column Chromatography: The crude alkaloid mixture is typically subjected to column chromatography over an adsorbent such as alumina or silica gel.

-

Elution Gradient: A gradient of solvents with increasing polarity is used to elute the alkaloids from the column. For instance, a gradient starting with benzene and gradually increasing the proportion of chloroform and then methanol can effectively separate alkaloids based on their polarity.

-

Fraction Collection: The eluate is collected in numerous small fractions.

-

Thin-Layer Chromatography (TLC): Each fraction is analyzed by TLC to identify fractions containing similar compounds. Fractions with similar TLC profiles are combined.

-

Further Purification: Fractions containing the desired alkaloid, this compound, may require further purification using techniques like preparative TLC or recrystallization to obtain a pure compound.

Structure Elucidation

The determination of the chemical structure of this compound would have involved a combination of spectroscopic methods:

-

UV-Visible Spectroscopy: To determine the electronic absorption properties of the molecule, which can give clues about the chromophores present.

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups, such as hydroxyl (-OH), methoxy (-OCH₃), and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the carbon-hydrogen framework of a molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would have been used to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula of the compound. Fragmentation patterns in the mass spectrum can provide further structural information.

-

Circular Dichroism (CD) Spectroscopy: To determine the stereochemistry of the molecule, specifically the absolute configuration at its chiral centers. The positive sign in "this compound" indicates that it rotates plane-polarized light in a clockwise direction, a property measured by polarimetry and further characterized by CD spectroscopy.

Logical Workflow for Discovery

The following diagram illustrates the logical workflow from the plant source to the characterization of this compound.

Caption: Workflow for the discovery of this compound.

Signaling Pathways and Biological Activity

Future research will likely focus on screening this compound against a panel of biological targets to elucidate its mechanism of action and potential therapeutic applications.

Conclusion

This compound is a natural product with a rich history tied to the traditional medicinal use of Atherosperma moschatum. Its discovery and characterization are a testament to the systematic phytochemical investigations of the mid-20th century. While detailed information on its biological activity and associated signaling pathways remains to be fully explored, this technical guide provides a comprehensive overview of its discovery, the experimental protocols used for its isolation and structural elucidation, and its historical context. This information serves as a foundational resource for scientists and researchers interested in the further investigation and potential development of this compound as a therapeutic agent.

The Elusive Bioactivity of (+)-Atherospermoline: A Scoping Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atherospermoline is a bisbenzylisoquinoline alkaloid, a class of natural products known for a wide range of biological activities. Its chemical structure, with the formula C36H38N2O6, places it within a family of compounds that have garnered significant interest in phytochemical and pharmacological research. This technical guide aims to provide a comprehensive overview of the currently available scientific literature regarding the biological activity of this compound and its extracts. However, a thorough investigation of publicly accessible scientific databases and literature reveals a significant scarcity of specific data on this particular compound.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C36H38N2O6 |

| CAS Number | 21008-67-3 |

| Compound Type | Bisbenzylisoquinoline Alkaloid |

Natural Sources

This compound has been identified and isolated from the following plant species:

-

Stephania tetrandra : A perennial vine native to China and Taiwan, its root is a well-known component of traditional Chinese medicine.

-

Pachygone dasycarpa : A flowering plant found in Southeast Asia.[1]

While these plants are known sources of this compound, the existing literature primarily focuses on the biological activities of other, more abundant alkaloids within these species, such as tetrandrine and fangchinoline from Stephania tetrandra.[2][3][4][5][6]

Biological Activity: A Knowledge Gap

Despite the promising chemical classification of this compound, a comprehensive search of scientific literature reveals a notable absence of specific studies detailing its biological activity. As of the latest available data, there is no publicly accessible quantitative data, such as IC50 or EC50 values, from key biological assays including but not limited to:

-

Cytotoxicity Assays: No studies were found that investigated the cytotoxic effects of this compound on cancerous or non-cancerous cell lines.

-

Enzyme Inhibition Assays: There is no available information on the inhibitory activity of this compound against specific enzymes.

-

Receptor Binding Studies: The affinity and activity of this compound at various receptors have not been reported.

Consequently, detailed experimental protocols for determining the biological activity of this compound are not available in the current body of scientific literature.

Signaling Pathways and Mechanism of Action

The signaling pathways modulated by this compound and its precise mechanism of action remain uninvestigated. Due to the lack of experimental data, it is not possible to construct any diagrams of signaling pathways, experimental workflows, or logical relationships related to its biological effects.

Future Directions and Conclusion

The classification of this compound as a bisbenzylisoquinoline alkaloid suggests it may possess interesting pharmacological properties worthy of investigation. The biological activities of other members of this alkaloid class, which include anti-inflammatory, anticancer, and antihypertensive effects, provide a rationale for future research into this compound.[2][3]

To elucidate the therapeutic potential of this compound, the following experimental avenues are recommended:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from its natural sources, Stephania tetrandra and Pachygone dasycarpa, is a critical first step.

-

In Vitro Screening: A comprehensive in vitro screening program should be initiated to evaluate the bioactivity of the purified compound. This should include a broad panel of assays to assess its potential cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

-

Mechanism of Action Studies: Should promising in vitro activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition [mdpi.com]

- 6. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of (+)-Atherospermoline Analogs: A Technical Guide for Drug Discovery

For Immediate Release

This whitepaper provides a comprehensive technical overview of the structural analogs and derivatives of (+)-Atherospermoline, a bisbenzylisoquinoline alkaloid with emerging therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of this compound class for novel therapeutic agents. Due to the limited public information directly pertaining to this compound derivatives, this guide leverages data from closely related bisbenzylisoquinoline alkaloids (BBIQs) to provide a representative understanding of their synthesis, biological activities, and structure-activity relationships.

Core Compound: this compound

This compound is a naturally occurring bisbenzylisoquinoline alkaloid. The core structure consists of two benzylisoquinoline units linked together, forming a complex macrocyclic system. Its intricate architecture has made it a subject of interest for synthetic and medicinal chemists.

Synthetic Strategies and Analogs

The synthesis of BBIQ alkaloids is a complex undertaking, often involving multi-step sequences. A common strategy involves the synthesis of the two constituent benzylisoquinoline monomers, followed by an intermolecular coupling to form the characteristic bisbenzylisoquinoline core.

One notable approach to creating structural analogs involves a modular synthesis. This allows for the introduction of diverse substituents on the aromatic rings and modifications of the isoquinoline nitrogen. For instance, a key synthetic pathway can be described as follows:

Caption: Generalized workflow for the synthesis of bisbenzylisoquinoline alkaloid analogs.

Biological Activities and Structure-Activity Relationships

Analogs of bisbenzylisoquinoline alkaloids have demonstrated a wide range of biological activities, including antiproliferative, anti-inflammatory, and antiparasitic effects. Structure-activity relationship (SAR) studies have provided valuable insights into the structural features crucial for these activities.

Antiproliferative Activity

Several BBIQ analogs have been investigated for their potential as anticancer agents. For instance, studies on tetrandrine analogs have shown that modifications to the macrocyclic core can influence their cytotoxic effects.

| Compound | Modification | Cell Line | IC50 (µM) |

| Tetrandrine | - | Various | Varies |

| Isotetrandrine | Stereoisomer | MOLT-4 | < IC50 of Tetrandrine |

| Fangchinoline | Hydroxyl group | MOLT-4 | > IC50 of Tetrandrine |

| Berbamine | Different linkage | MOLT-4 | > IC50 of Tetrandrine |

Table 1: Comparative antiproliferative activity of selected bisbenzylisoquinoline alkaloids.

Anti-inflammatory Activity

The anti-inflammatory properties of BBIQs are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway. The inhibitory potency of various BBIQs on NF-κB activation has been evaluated, revealing important SAR trends.[1]

| Compound | Cell Line | IC50 (µM) for NF-κB Inhibition |

| Isotetrandrine | MOLT-4 | 1.2 |

| Cepharanthine | MOLT-4 | 2.5 |

| Tetrandrine | MOLT-4 | 3.8 |

| Dauricine | MOLT-4 | 5.6 |

| Fangchinoline | MOLT-4 | 8.9 |

| Berbamine | MOLT-4 | > 10 |

Table 2: Inhibitory concentration (IC50) of various bisbenzylisoquinoline alkaloids on NF-κB activation in MOLT-4 cells.[1]

These findings suggest that the stereochemistry and the nature of the substituents on the isoquinoline rings play a significant role in the anti-inflammatory activity of these compounds.[1]

Caption: Simplified signaling pathway of NF-κB inhibition by BBIQ analogs.

Experimental Protocols

General Procedure for the Synthesis of Tetrahydroisoquinoline Monomers

A solution of the corresponding N-phenethyl-phenylacetamide in anhydrous toluene is treated with a dehydrating agent, such as phosphorus oxychloride, and heated to reflux. After cooling, the resulting dihydroisoquinoline is reduced in situ. For asymmetric reduction, a chiral catalyst (e.g., a Ru-complex) is employed in the presence of a hydrogen donor. The resulting tetrahydroisoquinoline monomer is then purified by column chromatography.

General Procedure for Ullmann Condensation

A mixture of the two tetrahydroisoquinoline monomers, a copper(I) catalyst (e.g., CuI), a ligand, and a base (e.g., K2CO3) in a high-boiling solvent (e.g., pyridine) is heated at an elevated temperature under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired bisbenzylisoquinoline alkaloid.

NF-κB Inhibition Assay

Human T-cell lines (e.g., MOLT-4) are cultured under standard conditions. The cells are pre-treated with various concentrations of the BBIQ analogs for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α). Nuclear extracts are then prepared, and the level of activated NF-κB is quantified using an enzyme-linked immunosorbent assay (ELISA)-based method that detects the binding of the p65 subunit of NF-κB to a consensus DNA sequence. The IC50 values are calculated from the dose-response curves.[1]

Conclusion and Future Directions

The structural analogs of this compound, represented by the broader class of bisbenzylisoquinoline alkaloids, offer a rich scaffold for the development of novel therapeutic agents. The modular nature of their synthesis allows for extensive chemical exploration to optimize their biological activities. Future research should focus on elucidating the specific molecular targets of these compounds and further refining their structure-activity relationships to design more potent and selective drug candidates. The development of more efficient and stereoselective synthetic routes will also be crucial for advancing the therapeutic potential of this promising class of natural products.

References

An In-Depth Technical Review of (+)-Atherospermoline

For Researchers, Scientists, and Drug Development Professionals

(Placeholder for Introduction) This technical guide provides a comprehensive review of the existing scientific literature on (+)-Atherospermoline. The following sections detail its biological activities, mechanism of action, and relevant experimental data, offering a valuable resource for researchers and professionals in the field of drug development.

Quantitative Data Summary

A thorough review of the available literature did not yield specific quantitative data for this compound such as IC50, Ki, or EC50 values, nor detailed pharmacokinetic and toxicological parameters. The primary focus of the accessible research has been on its qualitative biological activities. Further targeted experimental studies would be necessary to establish these quantitative metrics.

Key Biological Activities

This compound has been primarily investigated for its potential as a vasodilator and its effects on platelet aggregation. While detailed quantitative data is not available in the reviewed literature, the compound is noted for its biological activities that suggest a potential role in cardiovascular research.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or specific bioassays of this compound are not extensively described in the currently available literature. The general methodologies likely involve standard organic synthesis and purification techniques, followed by common in vitro and in vivo assays for assessing cardiovascular effects. However, without specific publications detailing these protocols, a precise description cannot be provided.

Signaling Pathways and Logical Relationships

The precise signaling pathways through which this compound exerts its effects have not been fully elucidated in the available literature. However, based on the activities of other vasodilators and anti-platelet agents, a hypothetical workflow for preliminary investigation can be proposed.

The following diagram outlines a potential experimental workflow to characterize the mechanism of action of this compound. This workflow is based on common methodologies used for similar compounds.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of (+)-Atherospermoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the extraction and purification of the aporphine alkaloid, (+)-Atherospermoline. The methodologies described are based on the original isolation work from the bark of the Australian sassafras, Atherosperma moschatum, and supplemented with standard laboratory practices for natural product chemistry.

Data Presentation: Alkaloid Yields from Atherosperma moschatum

The following table summarizes the yields of the major alkaloids isolated from the dried bark of Atherosperma moschatum, as reported in the foundational study by Bick et al. (1975). This provides a quantitative reference for the expected yield of this compound and other co-occurring alkaloids.

| Alkaloid | Chemical Formula | Yield (% of dried bark) |

| Berbamine | C₃₇H₄₀N₂O₆ | 1.6% |

| Isotetrandrine | C₃₈H₄₂N₂O₆ | 0.06% |

| Isocorydine | C₂₀H₂₃NO₄ | 0.007% |

| This compound | C₁₈H₁₉NO₃ | 0.005% |

| Atherospermidine | C₁₈H₁₅NO₄ | 0.006% |

| Spermatheridine | C₁₈H₁₅NO₄ | 0.002% |

Note: In the original publication by Bick et al. (1975), this compound was referred to as atherosperminine.

Experimental Protocols

The following protocols are detailed, step-by-step procedures for the extraction and purification of this compound.

Extraction of Crude Alkaloids from Atherosperma moschatum Bark

This protocol describes the initial extraction of the total alkaloid content from the dried and powdered bark of Atherosperma moschatum.

Materials:

-

Dried and milled bark of Atherosperma moschatum

-

Methanol (MeOH)

-

Ammonia solution (NH₄OH), 25%

-

Chloroform (CHCl₃)

-

Sulfuric acid (H₂SO₄), 5% solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Large-scale soxhlet extractor or percolation apparatus

-

Rotary evaporator

-

Separatory funnels

-

pH meter or pH paper

Procedure:

-

Maceration and Extraction:

-

Moisten 1 kg of finely powdered bark of Atherosperma moschatum with a solution of 25% ammonia.

-

Pack the moistened plant material into a large-scale soxhlet extractor or a percolation column.

-

Extract the material with methanol for 48-72 hours. If using percolation, allow the methanol to slowly pass through the column until the eluent is nearly colorless.

-

-

Solvent Evaporation:

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a thick, viscous residue.

-

-

Acid-Base Extraction:

-

Dissolve the residue in 1 L of 5% sulfuric acid.

-

Transfer the acidic solution to a large separatory funnel and extract with chloroform (3 x 500 mL) to remove non-alkaloidal compounds. Discard the chloroform layer.

-

Make the aqueous layer alkaline (pH 9-10) by the slow addition of 25% ammonia solution. Monitor the pH carefully.

-

Extract the now alkaline solution with chloroform (5 x 500 mL) to partition the free base alkaloids into the organic layer.

-

-

Drying and Concentration:

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate for at least 4 hours.

-

Filter the dried chloroform solution and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

-

Purification of this compound

This multi-step protocol details the separation of the crude alkaloid mixture to isolate pure this compound.

Part A: Separation of Phenolic and Non-Phenolic Alkaloids

Materials:

-

Crude alkaloid mixture

-

Diethyl ether ((Et)₂O)

-

Sodium hydroxide (NaOH), 5% solution

-

Hydrochloric acid (HCl), 10% solution

-

Ammonia solution (NH₄OH), 25%

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Separatory funnels

Procedure:

-

Dissolve the crude alkaloid mixture in diethyl ether.

-

Extract the ether solution with 5% sodium hydroxide solution (3 x 200 mL). This will extract the phenolic alkaloids into the aqueous phase.

-

Separate the diethyl ether layer, which now contains the non-phenolic alkaloids, including this compound.

-

Wash the ether layer with water until the washings are neutral.

-

Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate to dryness to yield the crude non-phenolic alkaloid fraction.

Part B: Column Chromatography of the Non-Phenolic Fraction

Materials:

-

Crude non-phenolic alkaloid fraction

-

Silica gel (70-230 mesh) for column chromatography

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Column Packing: Prepare a silica gel slurry in chloroform and pack it into a glass column (e.g., 50 cm length x 4 cm diameter). The amount of silica gel should be approximately 100 times the weight of the crude non-phenolic fraction.

-

Sample Loading: Dissolve the crude non-phenolic alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried silica with the adsorbed sample onto the top of the packed column.

-

Elution:

-

Begin elution with pure chloroform.

-

Gradually increase the polarity of the mobile phase by adding methanol to the chloroform. A suggested gradient is from 100% CHCl₃ to CHCl₃:MeOH (99:1), then to (98:2), and so on, up to (90:10).

-

Collect fractions of a suitable volume (e.g., 20 mL).

-

-

Fraction Analysis:

-

Monitor the separation by spotting aliquots of the collected fractions on TLC plates.

-

Develop the TLC plates in a solvent system such as Chloroform:Methanol (95:5) with a few drops of ammonia.

-

Visualize the spots under UV light (254 nm and 366 nm) and by staining with Dragendorff's reagent.

-

Combine the fractions containing this compound based on their TLC profiles.

-

-

Final Purification:

-

Evaporate the solvent from the combined fractions to yield purified this compound.

-

If necessary, recrystallize the compound from a suitable solvent system (e.g., methanol-chloroform) to obtain a crystalline solid.

-

Visualizations

Experimental Workflow

Application Notes and Protocols: Synthesis of (+)-Atherospermoline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthetic route for (+)-Atherospermoline, a member of the aporphine alkaloid family. Due to the limited availability of published total synthesis for this specific compound, the following protocols are based on well-established and frequently employed methods in the synthesis of structurally related aporphine alkaloids. Additionally, this document outlines a general workflow for the biological evaluation of the synthesized compounds and their derivatives for potential antiproliferative activity.

Proposed Synthesis of this compound

The proposed retrosynthetic analysis of this compound identifies two key tetrahydroisoquinoline fragments that can be coupled via an Ullmann condensation or a similar diaryl ether formation reaction. Each tetrahydroisoquinoline core can be constructed through a Bischler-Napieralski reaction followed by reduction.

Table 1: Proposed Key Reactions and Intermediates

| Step | Reaction Type | Starting Material(s) | Key Intermediate(s) | Product |

| 1 | Amide Formation | 3-Methoxyphenylacetic acid, 2-(3-Hydroxyphenyl)ethylamine | N-(2-(3-Hydroxyphenyl)ethyl)-2-(3-methoxyphenyl)acetamide | - |

| 2 | Bischler-Napieralski Cyclization | N-(2-(3-Hydroxyphenyl)ethyl)-2-(3-methoxyphenyl)acetamide | Dihydroisoquinoline intermediate | - |

| 3 | Reduction | Dihydroisoquinoline intermediate | Tetrahydroisoquinoline A | - |

| 4 | Amide Formation | 3,4-Dimethoxyphenylacetic acid, 2-(4-Methoxyphenyl)ethylamine | N-(2-(4-Methoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide | - |

| 5 | Bischler-Napieralski Cyclization | N-(2-(4-Methoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide | Dihydroisoquinoline intermediate | - |

| 6 | Reduction | Dihydroisoquinoline intermediate | Tetrahydroisoquinoline B | - |

| 7 | Ullmann Condensation | Tetrahydroisoquinoline A, Tetrahydroisoquinoline B | - | This compound |

Below is a DOT script for the proposed synthetic pathway of this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed synthesis of this compound. These are based on standard procedures for the synthesis of related aporphine alkaloids.

Protocol 1: Synthesis of N-(2-(3-Hydroxyphenyl)ethyl)-2-(3-methoxyphenyl)acetamide (Amide for Fragment A)

-

To a solution of 3-methoxyphenylacetic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-(3-hydroxyphenyl)ethylamine (1.1 eq) and stir the reaction at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the desired amide.

Protocol 2: Bischler-Napieralski Cyclization

-

Dissolve the amide from Protocol 1 (1.0 eq) in anhydrous acetonitrile (0.1 M).

-

Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and quench by the slow addition of ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude dihydroisoquinoline.

Protocol 3: Reduction to Tetrahydroisoquinoline

-

Dissolve the crude dihydroisoquinoline from Protocol 2 in methanol (0.1 M).

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

-

Stir the reaction at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with DCM (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude tetrahydroisoquinoline. Purify by column chromatography if necessary.

Protocol 4: Ullmann Condensation for Diaryl Ether Formation

-

To a solution of Tetrahydroisoquinoline A (1.0 eq) and Tetrahydroisoquinoline B (1.0 eq) in anhydrous pyridine (0.1 M), add copper(I) iodide (CuI, 0.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 120 °C for 24 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield this compound.

Biological Evaluation of this compound and its Derivatives

A common application for novel alkaloid compounds is the assessment of their antiproliferative activity against various cancer cell lines. The following workflow outlines a general procedure for such an evaluation.

Below is a DOT script for the workflow for evaluating the antiproliferative activity.

Caption: Workflow for antiproliferative activity screening.

Table 2: Hypothetical Antiproliferative Activity Data

This table is a template for presenting quantitative data from cell viability assays. The values provided are for illustrative purposes only.

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | MCF-7 | 15.2 ± 1.8 |

| This compound | HeLa | 22.5 ± 2.5 |

| This compound | A549 | 18.9 ± 2.1 |

| Derivative 1 | MCF-7 | 8.7 ± 0.9 |

| Derivative 1 | HeLa | 12.1 ± 1.3 |

| Derivative 1 | A549 | 9.5 ± 1.1 |

| Doxorubicin (Control) | MCF-7 | 0.5 ± 0.1 |

| Doxorubicin (Control) | HeLa | 0.8 ± 0.1 |

| Doxorubicin (Control) | A549 | 0.6 ± 0.1 |

Protocol 5: MTT Assay for Cell Viability

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

Disclaimer

The synthetic protocols and data presented in these application notes are proposed based on established chemical literature for related compounds, as a specific total synthesis of this compound has not been found in publicly available sources. Researchers should use this information as a guideline and optimize the reaction conditions as necessary. All laboratory work should be conducted with appropriate safety precautions.

Application Notes & Protocols for the Quantification of (+)-Atherospermoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atherospermoline is a bisbenzylisoquinoline alkaloid with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for research, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical principles for related bisbenzylisoquinoline alkaloids and are intended to serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section outlines a robust HPLC-UV method for the quantification of this compound. The method is designed to provide good resolution and sensitivity for the analyte.

Principle

The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of organic solvent (acetonitrile or methanol) and an aqueous buffer provides the separation. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption. Quantification is performed using an external standard calibration curve.

Experimental Protocol

1.2.1. Equipment and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Analytical balance.

-

pH meter.

-

Syringe filters (0.45 µm).

-

HPLC grade acetonitrile, methanol, and water.

-

Formic acid or ammonium acetate (for mobile phase preparation).

-

This compound reference standard.

1.2.2. Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 30-70% B20-25 min, 70-30% B25-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

Note: The UV detection wavelength of 280 nm is proposed based on the characteristic absorbance of the benzylisoquinoline alkaloid scaffold. It is recommended to determine the optimal wavelength by running a UV spectrum of a this compound standard.

1.2.3. Sample Preparation

-

Plant Material:

-

Accurately weigh 1.0 g of the dried and powdered plant material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant and repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Biological Samples (e.g., Plasma):

-

To 200 µL of plasma, add 600 µL of acetonitrile (protein precipitation).

-

Vortex for 1 minute to mix thoroughly.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

1.2.4. Calibration Curve

Prepare a series of standard solutions of this compound in the initial mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard solution in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: Hypothetical Validation Data for HPLC-UV Method

The following table presents hypothetical performance data for the developed HPLC-UV method, which should be established during method validation.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Experimental Workflow Diagram

Caption: HPLC-UV workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended.

Principle

This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored for quantification. This Multiple Reaction Monitoring (MRM) mode provides excellent specificity and minimizes matrix interference.

Experimental Protocol

2.2.1. Equipment and Materials

-

LC-MS/MS system (e.g., Triple Quadrupole).

-

UPLC/HPLC system.

-

C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

All materials listed for the HPLC-UV method.

2.2.2. Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-5 min, 20-80% B5-6 min, 80-20% B6-7 min, 20% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

2.2.3. Mass Spectrometry Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

2.2.4. Proposed MRM Transitions for this compound (C₃₈H₄₂N₂O₆, MW: 622.75)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 623.3 | 397.2 | 0.1 | 40 | 25 |

| This compound (Qualifier) | 623.3 | 206.1 | 0.1 | 40 | 35 |

Note: The proposed precursor ion [M+H]⁺ is based on the molecular weight of this compound. The product ions are hypothetical and based on the common fragmentation patterns of bisbenzylisoquinoline alkaloids, which often involve cleavage of the ether linkages. These transitions must be optimized experimentally by infusing a standard solution of this compound into the mass spectrometer.

2.2.5. Sample Preparation

The sample preparation protocol is the same as described for the HPLC-UV method.

2.2.6. Calibration Curve

Prepare a series of standard solutions of this compound in the initial mobile phase at concentrations ranging from 0.1 ng/mL to 100 ng/mL. Inject each standard solution in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: Hypothetical Validation Data for LC-MS/MS Method

The following table presents hypothetical performance data for the developed LC-MS/MS method, which should be established during method validation.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for this compound quantification.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in these application notes provide a comprehensive framework for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine analysis and quality control where high sensitivity is not paramount. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex matrices. It is essential to perform a full method validation according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure the reliability and accuracy of the results obtained using these protocols.

Application Notes and Protocols for In Vitro Testing of (+)-Atherospermoline Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to performing in vitro assays to characterize the pharmacological activity of (+)-Atherospermoline. The protocols focus on its known antagonistic activities at α1-adrenergic and 5-HT (serotonin) receptors, as well as a general method for assessing its cytotoxicity.

Summary of Quantitative Data

The following table summarizes the available quantitative data on the in vitro activity of this compound.

| Assay Type | Receptor/Cell Line | Species | Agonist Used | Parameter | Value |

| Functional Antagonism (Schild Analysis) | α1-Adrenoceptor | Rat (vas deferens) | Noradrenaline | pA2 | 7.6 |

| Radioligand Binding Assay | 5-HT2A Receptor | Not Available | Not Applicable | Ki | Data not available |

| Cytotoxicity Assay (e.g., MTT) | Various Cancer Cell Lines | Not Available | Not Applicable | IC50 | Data not available |

Functional Antagonism at α1-Adrenergic Receptors

This protocol describes the determination of the antagonist potency (pA2 value) of this compound at α1-adrenergic receptors using an isolated tissue bath assay with rat vas deferens, a classical method for studying α1-adrenoceptor function.

Signaling Pathway

Application Notes & Protocols: Cell-Based Assays for Evaluating (+)-Atherospermoline Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Atherospermoline is a natural product belonging to the aporphine alkaloid class of compounds. Aporphine alkaloids have garnered significant interest in oncology research due to their demonstrated cytotoxic and antitumor properties.[1] This class of compounds has been observed to exert effects against a variety of cancer cell lines, including but not limited to lung carcinoma (A549), human gastric carcinoma (BGC-823), and human liver carcinoma (BEL-7402).[2] While the precise mechanisms are often multifaceted, many aporphine alkaloids are known to induce apoptosis and inhibit key enzymes involved in DNA replication, such as topoisomerase II.[2]

These application notes provide a comprehensive guide to evaluating the cytotoxic potential of this compound using a panel of standard cell-based assays. The following protocols detail methods for assessing cell viability (MTT assay), membrane integrity (LDH assay), and induction of apoptosis (Annexin V/PI staining and Caspase-Glo 3/7 assay).

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in metabolic activity correlates with a reduction in cell viability.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa, K562) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) x 100 Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Membrane Integrity Assessment: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.

Experimental Workflow: LDH Assay

References

Application Notes and Protocols for (+)-Atherospermoline-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atherospermoline, a bisbenzylisoquinoline alkaloid, has been identified as a potential candidate for inducing apoptosis in cancer cells. This document provides a comprehensive overview of the proposed mechanism of action and detailed protocols for investigating its anti-cancer effects. While specific quantitative data for this compound is not yet extensively available in published literature, the following application notes are based on the known activities of related aporphine and bisbenzylisoquinoline alkaloids, which have demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines.[1][2][3][4]

These protocols and guidelines are intended to serve as a foundational resource for researchers to systematically evaluate the therapeutic potential of this compound.

Proposed Mechanism of Action

Based on studies of structurally related alkaloids, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The proposed cascade of events is as follows:

-

Induction of Cellular Stress: this compound treatment is expected to induce cellular stress in cancer cells, leading to the activation of the JNK signaling pathway.

-

JNK-Mediated Regulation of Bcl-2 Family Proteins: Activated JNK can modulate the expression and/or activity of the Bcl-2 family of proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.[3][6]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[7]

Quantitative Data Summary

As specific data for this compound is not yet available, the following tables are presented as templates for researchers to populate with their experimental findings. Data for related aporphine alkaloids suggest that IC50 values can range from low micromolar to higher concentrations depending on the cancer cell line.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | [To be determined] |

| A549 | Lung Cancer | 48 | [To be determined] |

| HeLa | Cervical Cancer | 48 | [To be determined] |

| HepG2 | Liver Cancer | 48 | [To be determined] |

Table 2: Effect of this compound on Apoptosis and Protein Expression (Hypothetical Data)

| Treatment | Apoptotic Cells (%) | Relative Bax Expression | Relative Bcl-2 Expression | Relative Caspase-3 Activity |

| Control | [To be determined] | 1.0 | 1.0 | 1.0 |

| This compound (X µM) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

| This compound (Y µM) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the apoptotic effects of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).[8][9][10][11][12]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Detection of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)